molecular formula C15H14F3NO3S B2378371 N-(4-ethoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 613657-65-1

N-(4-ethoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B2378371
CAS RN: 613657-65-1
M. Wt: 345.34
InChI Key: GTGYBDFWDIKDSL-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide, also known as ESI-09, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ESI-09 belongs to the class of sulfonamide compounds that have been found to exhibit various biological activities.

Scientific Research Applications

Endothelin Receptor Antagonism

  • Endothelin Antagonist Development : Murugesan et al. (1998) discussed the development of biphenylsulfonamides as a novel series of endothelin-A (ETA) selective antagonists. These compounds show promise in inhibiting the pressor effect caused by endothelin-1, suggesting potential therapeutic applications in cardiovascular diseases (Murugesan et al., 1998).

Neurological Applications

  • Inhibition of Kynurenine 3-Hydroxylase : Röver et al. (1997) synthesized N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase. These compounds have shown high-affinity inhibition of the enzyme and may have implications in neurological disorders where the kynurenine pathway is involved (Röver et al., 1997).

Cancer Research

  • Progesterone Receptor Antagonism : Yamada et al. (2016) reported the development of N-(4-phenoxyphenyl)benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists, suggesting potential in treating diseases like breast cancer and uterine leiomyoma (Yamada et al., 2016).
  • Antiproliferative Agents : Motavallizadeh et al. (2014) synthesized N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives, which showed significant antiproliferative activity against various cancer cell lines, indicating their potential in cancer therapy (Motavallizadeh et al., 2014).

Pharmacology and Therapeutics

  • 5-HT6 Receptor Antagonism : Hirst et al. (2006) described SB-399885 as a potent, selective 5-HT6 receptor antagonist with cognitive enhancing properties, indicating its potential use in treating disorders characterized by cognitive deficits like Alzheimer's disease and schizophrenia (Hirst et al., 2006).

Photodynamic Therapy

  • Photosensitizer for Cancer Treatment : Pişkin et al. (2020) synthesized a new zinc phthalocyanine substituted with benzenesulfonamide derivative groups for photodynamic therapy. This compound showed high singlet oxygen quantum yield, making it a potential candidate for cancer treatment (Pişkin et al., 2020).

Enzyme Inhibition

  • Carbonic Anhydrase Inhibitors : Nocentini et al. (2016) discussed the synthesis of benzenesulfonamides with triazole moieties as highly effective carbonic anhydrase inhibitors. These compounds showed potent inhibition of relevant human isoforms, suggesting their potential in treating glaucoma and other diseases (Nocentini et al., 2016).

properties

IUPAC Name

N-(4-ethoxyphenyl)-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3NO3S/c1-2-22-13-8-6-12(7-9-13)19-23(20,21)14-5-3-4-11(10-14)15(16,17)18/h3-10,19H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTGYBDFWDIKDSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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